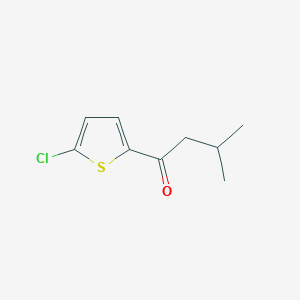

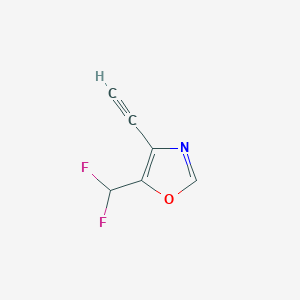

![molecular formula C9H9ClOS B2897235 2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone CAS No. 2490344-83-5](/img/structure/B2897235.png)

2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

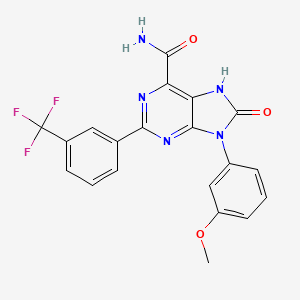

2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. CP 47,497 has been widely used in scientific research to study the effects of cannabinoids on the body.

科学的研究の応用

Enzymatic Process Development for Chiral Intermediates

A study highlighted the development of an enzymatic process for the preparation of chiral intermediates, demonstrating the potential for green and environmentally friendly industrial applications. This process emphasizes the efficiency and selectivity of biocatalysis in synthesizing chiral compounds, which could be relevant to the synthesis and application of the compound (Guo et al., 2017).

Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds using similar chloro and thiophene derivatives has been documented. These studies offer insights into methodologies for constructing complex molecular structures, which may be applicable to synthesizing and understanding the applications of "2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone" (Androsov et al., 2010).

Advanced Organic Synthesis Techniques

Further research demonstrates advanced techniques in organic synthesis, including the creation of key intermediates for fungicide production and the exploration of biotransformation for synthesizing chiral intermediates. These studies showcase the versatility of organic synthesis in creating valuable compounds for agricultural and pharmaceutical applications (Ji et al., 2017).

作用機序

Target of Action

The primary target of 2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone is the Glycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate for energy production.

Mode of Action

This interaction could lead to changes in the biochemical processes within the cell .

Biochemical Pathways

The compound likely affects the glycogenolysis pathway , given its target. Changes in this pathway could have downstream effects on glucose metabolism and energy production within the cell .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the target enzyme and the subsequent changes in the glycogenolysis pathway. These effects could potentially alter energy production within the cell .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function .

特性

IUPAC Name |

2-chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClOS/c10-4-9(11)8-3-7(8)6-1-2-12-5-6/h1-2,5,7-8H,3-4H2/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYXGTTVFPFXDY-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)CCl)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)CCl)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

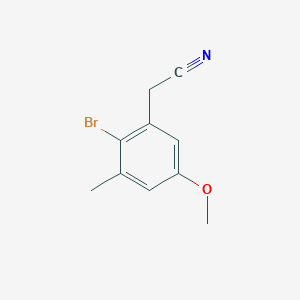

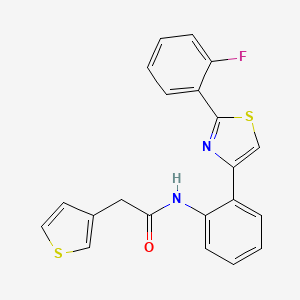

![(2Z)-2-[(2,5-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-methylphenyl)chromene-3-carboxamide](/img/structure/B2897154.png)

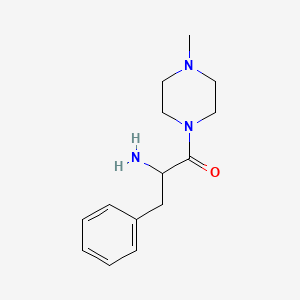

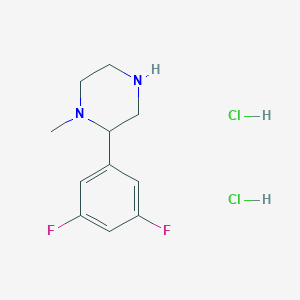

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2897156.png)

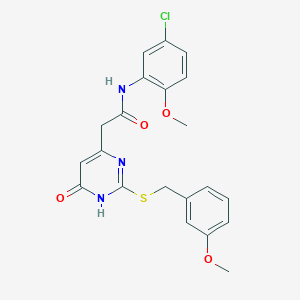

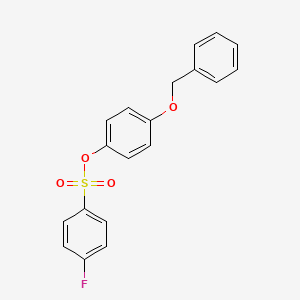

![2-(2-bromophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2897160.png)

![3-Methylbenzo[b]thiophen-5-ol](/img/structure/B2897164.png)

![2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2897171.png)